molecular formula C10H10N4OS B3869813 (1Z)-2-amino-N-(2-methoxyanilino)-2-sulfanylideneethanimidoyl cyanide

(1Z)-2-amino-N-(2-methoxyanilino)-2-sulfanylideneethanimidoyl cyanide

Cat. No.: B3869813
M. Wt: 234.28 g/mol
InChI Key: BIHAZXBINRVILX-ZSOIEALJSA-N
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Description

(1Z)-2-amino-N-(2-methoxyanilino)-2-sulfanylideneethanimidoyl cyanide is a complex organic compound with a unique structure that includes an amino group, a methoxyaniline moiety, and a sulfanylideneethanimidoyl cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2-amino-N-(2-methoxyanilino)-2-sulfanylideneethanimidoyl cyanide typically involves multiple steps, starting with the preparation of the methoxyaniline derivative. This can be achieved through the nitration of anisole followed by reduction to obtain 2-methoxyaniline.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(1Z)-2-amino-N-(2-methoxyanilino)-2-sulfanylideneethanimidoyl cyanide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

Chemistry

In chemistry, (1Z)-2-amino-N-(2-methoxyanilino)-2-sulfanylideneethanimidoyl cyanide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies .

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its functional groups that mimic natural substrates. It may also serve as a probe in biochemical assays .

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its antimicrobial, anticancer, or anti-inflammatory activities, given its structural similarity to other bioactive molecules .

Industry

Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of (1Z)-2-amino-N-(2-methoxyanilino)-2-sulfanylideneethanimidoyl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets (1Z)-2-amino-N-(2-methoxyanilino)-2-sulfanylideneethanimidoyl cyanide apart is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(1Z)-2-amino-N-(2-methoxyanilino)-2-sulfanylideneethanimidoyl cyanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c1-15-9-5-3-2-4-7(9)13-14-8(6-11)10(12)16/h2-5,13H,1H3,(H2,12,16)/b14-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHAZXBINRVILX-ZSOIEALJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NN=C(C#N)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N/N=C(/C#N)\C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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